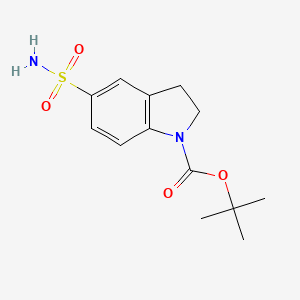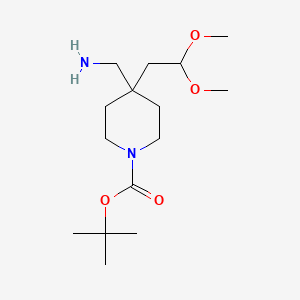
Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. This compound is characterized by its piperidine ring structure, which is substituted with an aminomethyl group and a dimethoxyethyl group. The tert-butyl ester group attached to the piperidine ring adds to its chemical stability and lipophilicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with a suitable alkylating agent, followed by the introduction of the aminomethyl group through reductive amination. The dimethoxyethyl group can be introduced via etherification reactions. The final step often involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological receptors, while the dimethoxyethyl group may enhance its lipophilicity, facilitating membrane penetration. The tert-butyl ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various pathways within the cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
- 4-(Aminomethyl)-4-(2,2-dimethoxyethyl)piperidine
- Tert-butyl 4-(2,2-dimethoxyethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the aminomethyl and dimethoxyethyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H30N2O4 |
|---|---|
Molekulargewicht |
302.41 g/mol |
IUPAC-Name |
tert-butyl 4-(aminomethyl)-4-(2,2-dimethoxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O4/c1-14(2,3)21-13(18)17-8-6-15(11-16,7-9-17)10-12(19-4)20-5/h12H,6-11,16H2,1-5H3 |
InChI-Schlüssel |
MOMUZCJRPCSILS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(OC)OC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


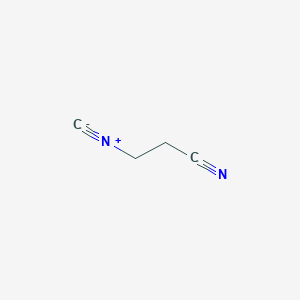
![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
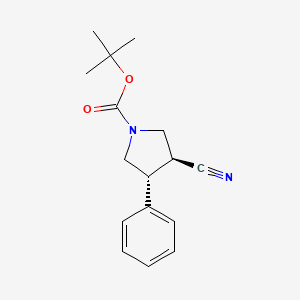
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13456055.png)
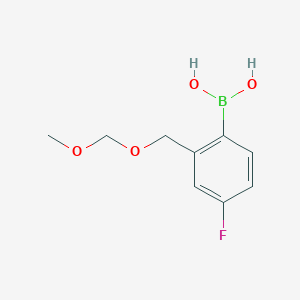
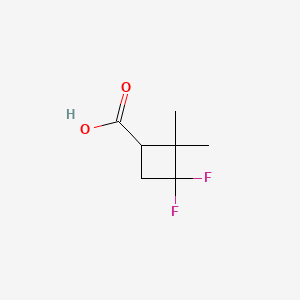
![{6-Methylspiro[2.5]octan-6-yl}methanol](/img/structure/B13456064.png)
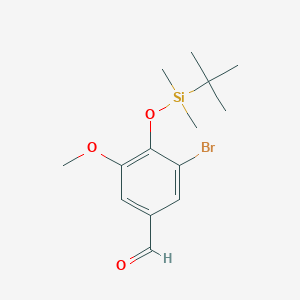
![1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13456067.png)
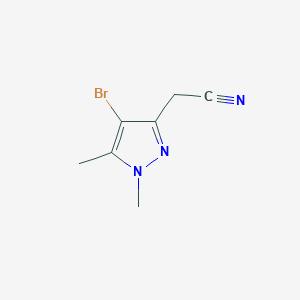
![3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13456102.png)
